2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[de]isoquinoline core, which is a fused polycyclic aromatic system, and a piperazine ring substituted with a benzoyl group. The unique structure of this compound makes it a subject of interest for various scientific research fields, including pharmacology and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps:
Formation of the Benzo[de]isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction. A suitable precursor, such as a halogenated benzo[de]isoquinoline, reacts with piperazine in the presence of a base.
Benzoylation: The final step involves the benzoylation of the piperazine nitrogen. This can be done using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield and purity. This often involves:
Catalysts: Using catalysts to increase reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[de]isoquinoline core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated derivatives can react with nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Medicine
The compound has shown promise in preclinical studies as a potential therapeutic agent. Its interactions with neurotransmitter receptors suggest it could be useful in treating conditions like depression, anxiety, and schizophrenia.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects, such as mood stabilization and cognitive enhancement.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
1-Benzyl-4-(2-phenylethyl)piperazine: Used in the synthesis of various pharmacologically active compounds.
N-Benzylpiperazine: A psychoactive compound with stimulant properties.
Uniqueness
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its benzo[de]isoquinoline core, which provides unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds.
Biological Activity
The compound 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , also known by its CAS number 303787-78-2, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C30H32N4O5S
- Molar Mass : 560.66 g/mol
- Chemical Structure : The compound features a benzo[de]isoquinoline core with a piperazine moiety that is substituted with a benzoyl group, which is crucial for its biological activity.
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic dysfunction plays a significant role.
Acetylcholinesterase Inhibition
Research has demonstrated that derivatives of this compound exhibit significant AChE inhibitory activity. For instance:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their AChE inhibitory effects using the Ellman’s test. Notably, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced inhibitory activity compared to donepezil, a standard treatment for Alzheimer's disease. For example, one derivative showed an IC50 of 7.1 nM, significantly lower than donepezil's 410 nM .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in various models:
- In Vitro Studies : In cell culture models subjected to oxidative stress, compounds similar to this compound demonstrated protective effects against neuronal cell death. This suggests potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:
Properties
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c29-23(19-6-2-1-3-7-19)27-15-12-26(13-16-27)14-17-28-24(30)20-10-4-8-18-9-5-11-21(22(18)20)25(28)31/h1-11H,12-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSRCVGWPNOLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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